molecular formula C24H31NO6 B11016327 trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11016327
M. Wt: 429.5 g/mol
InChI Key: AUOQTWUVJWASOW-UHFFFAOYSA-N
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Description

Trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a propanoyl amino methyl group, which is further connected to a chromenyl moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves several steps:

    Formation of the Chromenyl Moiety: The chromenyl part can be synthesized through the condensation of appropriate aldehydes and ketones under acidic or basic conditions.

    Attachment of the Propanoyl Group: The chromenyl compound is then reacted with propanoic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the propanoyl ester.

    Amination: The ester is then converted to an amide by reacting with an amine under suitable conditions.

    Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized with a carboxylic acid group and then coupled with the amide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Substituted amides and esters.

Scientific Research Applications

Trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s overall structure allows it to fit into active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Methyl trans-4-oxo-2-pentenoate: A simpler compound with similar functional groups but lacking the chromenyl moiety.

    7-Methoxy-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]methyl}-2H-chromen-2-one: Another chromenyl derivative with different substituents.

Uniqueness

Trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, chromenyl moiety, and multiple functional groups. This combination provides a versatile platform for various chemical reactions and interactions, making it valuable for research and industrial applications.

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

4-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H31NO6/c1-4-5-18-12-21(26)31-20-11-14(2)10-19(22(18)20)30-15(3)23(27)25-13-16-6-8-17(9-7-16)24(28)29/h10-12,15-17H,4-9,13H2,1-3H3,(H,25,27)(H,28,29)

InChI Key

AUOQTWUVJWASOW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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